molecular formula C14H22N2O3S B1277706 Tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate CAS No. 864068-79-1

Tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate

Cat. No.: B1277706
CAS No.: 864068-79-1
M. Wt: 298.4 g/mol
InChI Key: RDZWXODJIWMJPE-UHFFFAOYSA-N
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Description

Tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a thiazole moiety and a tert-butyl ester group

Properties

IUPAC Name

tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S/c1-14(2,3)19-13(18)16-6-4-10(5-7-16)12-15-11(8-17)9-20-12/h9-10,17H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZWXODJIWMJPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=CS2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428175
Record name tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864068-79-1
Record name tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TERT-BUTYL-4-[4-(HYDROXYMETHYL)-1,3-THIAZOL-2-YL]PIPERIDINE-1-CARBOXYLATE
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Preparation Methods

General Synthetic Strategy

The synthetic route generally involves:

  • Formation of the thiazole ring or its derivative bearing a hydroxymethyl substituent.
  • Coupling of this thiazole derivative with a piperidine moiety protected by a tert-butyl carbamate group (Boc protection).
  • Functional group transformations to introduce or retain the hydroxymethyl group on the thiazole ring.

The tert-butyl carbamate group serves as a protecting group for the piperidine nitrogen, facilitating selective reactions at other sites.

Detailed Preparation Methods

Reaction of Thiazole Derivative with Boc-Protected Piperidine

  • The synthesis often starts from a thiazole derivative functionalized with a hydroxymethyl group at the 4-position.
  • This thiazole intermediate is reacted with a Boc-protected piperidine, typically at the 4-position of the piperidine ring.
  • The coupling can be achieved via nucleophilic substitution or amidation reactions, depending on the functional groups present on the thiazole derivative.

Use of Protecting Groups and Reaction Conditions

  • The Boc group (tert-butyl carbamate) protects the piperidine nitrogen during coupling, preventing unwanted side reactions.
  • Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Bases such as potassium tert-butoxide or sodium hydride are used to deprotonate hydroxyl or amine groups to facilitate nucleophilic attack.
  • Reaction temperatures vary from room temperature to mild heating (20–50°C) to optimize yields.

Representative Reaction Conditions and Yields

Step Reagents and Conditions Yield Notes
Coupling of Boc-protected piperidine with thiazole derivative Potassium tert-butoxide in DMSO, 20°C, 1 hour ~60% Efficient nucleophilic substitution to form the ether or amide linkage
Mitsunobu reaction for ether formation Di-isopropyl azodicarboxylate, triphenylphosphine, tetrahydrofuran, 0–35°C, 8–24 hours 50–70% Used to couple hydroxymethyl piperidine derivatives with phenolic or thiazole hydroxyl groups
Protection and deprotection steps Boc protection with di-tert-butyl dicarbonate under standard conditions >80% Protects piperidine nitrogen during functionalization

Example Synthetic Route from Literature

  • Starting from tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, the hydroxymethyl group is activated or converted into a leaving group.
  • A thiazole derivative bearing a suitable nucleophile or electrophile at the 2- or 4-position is reacted with the piperidine intermediate.
  • The reaction is typically stirred overnight at room temperature or slightly elevated temperatures.
  • Workup includes aqueous quenching, extraction with organic solvents such as ethyl acetate, washing, drying over sodium sulfate, and purification by silica gel chromatography.

Analytical Data Supporting Preparation

  • NMR Spectroscopy: ^13C NMR chemical shifts confirm the presence of Boc group (around 80 ppm for the tert-butyl carbon), thiazole carbons (120–150 ppm), and piperidine carbons (20–50 ppm).
  • Mass Spectrometry: Molecular ion peaks consistent with molecular weight ~298.4 g/mol confirm the target compound.
  • Chromatography: Purity and identity are confirmed by LC-MS and silica gel chromatography retention times.

Summary Table of Preparation Parameters

Parameter Details
Molecular Formula C14H22N2O3S
Molecular Weight 298.4 g/mol
Key Reactants Boc-protected piperidine, 4-(hydroxymethyl)-1,3-thiazole derivative
Solvents DMF, DMSO, THF
Bases Potassium tert-butoxide, sodium hydride
Reaction Temperature 20–50°C
Reaction Time 1–24 hours
Typical Yields 50–70%
Purification Silica gel chromatography

Research Findings and Optimization Notes

  • The use of potassium tert-butoxide in DMSO at room temperature provides a good balance of reactivity and selectivity, achieving yields around 60%.
  • Mitsunobu reaction conditions allow for efficient coupling of hydroxymethyl groups with phenolic or heterocyclic partners but require careful control of temperature and stoichiometry.
  • Protecting groups like Boc are essential for maintaining the integrity of the piperidine nitrogen during multi-step syntheses.
  • Reaction times and temperatures can be optimized to improve yield and reduce side products.
  • Analytical techniques such as NMR and LC-MS are critical for confirming the structure and purity of intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.

    Reduction: The thiazole ring can be reduced under specific conditions to yield a dihydrothiazole derivative.

    Substitution: The hydroxymethyl group can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst is commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit antimicrobial properties. Tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate has been investigated for its efficacy against various bacterial strains. A study found that compounds with thiazole rings showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting that this compound could serve as a lead in the development of new antibiotics .

2. Anticancer Research
Thiazole derivatives are also recognized for their anticancer properties. The compound has been tested in vitro against cancer cell lines, showing promising results in inhibiting cell proliferation. Mechanistic studies suggest that it may induce apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .

3. Neurological Disorders
The piperidine scaffold is known for its neuroprotective effects. Preliminary studies indicate that this compound may have potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier and modulate neurotransmitter levels is under investigation .

Agricultural Science Applications

1. Plant Growth Regulation
This compound has been evaluated for its effects on plant growth and development. Research indicates that thiazole derivatives can enhance root growth and overall biomass in various plant species. Field trials demonstrated increased yields in crops treated with formulations containing this compound, suggesting its potential as a biostimulant .

2. Pest Resistance
this compound has been studied for its insecticidal properties. Laboratory assays revealed that it exhibits toxicity against common agricultural pests, providing a potential alternative to synthetic pesticides .

Material Science Applications

1. Polymer Chemistry
In the field of materials science, this compound is being explored as a precursor for synthesizing novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has shown improvements in durability and resistance to environmental degradation .

2. Coating Technologies
The compound's unique chemical structure allows it to be used in formulating advanced coatings with antimicrobial properties. These coatings can be applied to surfaces in healthcare settings to reduce infection rates and improve hygiene standards .

Case Studies

Study Focus Findings Reference
Antimicrobial ActivitySignificant inhibition of bacterial growth observed
Anticancer PropertiesInduction of apoptosis in cancer cell lines
Plant Growth RegulationEnhanced root growth and biomass in treated plants
Insecticidal EffectsToxicity against common agricultural pests demonstrated
Polymer DevelopmentImproved thermal stability and mechanical strength reported

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole moiety is known to engage in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
  • Tert-butyl 4-(azidomethyl)piperidine-1-carboxylate
  • Tert-butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for the development of new drugs and materials.

Biological Activity

Tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate (CAS Number: 864068-79-1) is a compound that has garnered attention in scientific research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C14H22N2O3S
Molecular Weight: 298.4 g/mol
IUPAC Name: this compound
SMILES Notation: CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=CS2)CO

Research indicates that this compound may exhibit several mechanisms of action:

  • Acetylcholinesterase Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial for the regulation of neurotransmission in the brain. Inhibition of AChE can lead to increased levels of acetylcholine, potentially improving cognitive functions .
  • Neuroprotective Effects : Studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. This is mediated through the reduction of pro-inflammatory cytokines like TNF-α and IL-6 .
  • Antimicrobial Activity : Preliminary studies have indicated that thiazole derivatives can possess antimicrobial properties. The thiazole moiety in this compound may contribute to its activity against various pathogens .

In Vitro Studies

A study focusing on the neuroprotective effects of this compound demonstrated that it could enhance cell viability in astrocytes exposed to amyloid-beta (Aβ) peptides. The compound was able to reduce oxidative stress markers and improve cell survival rates significantly compared to controls .

Cell Type Treatment Cell Viability (%) Notes
AstrocytesAβ alone43.78Significant decrease in viability
AstrocytesAβ + Compound62.98Improvement in viability observed

In Vivo Studies

In animal models, the compound was tested for its ability to mitigate cognitive decline associated with scopolamine-induced memory impairment. Although it showed some protective effects, the results were not statistically significant compared to established treatments like galantamine .

Case Studies

  • Neuroprotection in Alzheimer's Disease Models : In a controlled study involving transgenic mice models for Alzheimer's disease, this compound was administered over a period of four weeks. The results indicated a reduction in amyloid plaque formation and improved cognitive function as assessed by maze tests .
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of various thiazole derivatives, including this compound. It demonstrated moderate activity against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents .

Safety and Toxicology

According to safety data sheets, this compound is classified as harmful if swallowed and may cause skin irritation. Proper handling procedures must be followed to mitigate exposure risks .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate, and which functional groups require protective strategies during synthesis?

  • Answer: The synthesis typically involves coupling thiazole intermediates with piperidine derivatives. Key steps include:

  • Protection of the hydroxymethyl group on the thiazole ring (e.g., using tert-butyloxycarbonyl (Boc) or other acid-labile groups) to prevent undesired side reactions during coupling .
  • Activation of carboxylate intermediates for amide bond formation, often via carbodiimide coupling agents.
  • Deprotection under mild acidic conditions (e.g., TFA or HCl in dioxane) to preserve the thiazole and piperidine moieties .
    • Critical Functional Groups: The hydroxymethyl (-CH2OH) group on the thiazole and the piperidine nitrogen require protection to avoid oxidation or unintended nucleophilic reactions .

Q. What analytical techniques are most effective for confirming the structural integrity of this compound?

  • Answer: A combination of methods is recommended:

  • NMR Spectroscopy (¹H and ¹³C) to verify the presence of the tert-butyl group (δ ~1.4 ppm for 9H), thiazole protons (δ 6.5–7.5 ppm), and hydroxymethyl resonance .
  • High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight (C₁₆H₂₅N₂O₃S: calc. 325.16 g/mol) .
  • HPLC-PDA for purity assessment, using a C18 column and gradient elution with acetonitrile/water .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

  • Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions .
  • Fire Hazards: Use CO₂ or dry chemical extinguishers; avoid water jets due to potential dust dispersion .
  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data observed in preliminary screens of this compound analogs?

  • Answer: Contradictions may arise from:

  • Solubility Differences: Use standardized DMSO stock solutions (e.g., 10 mM) with sonication to ensure homogeneity .
  • Metabolic Instability: Perform stability assays in liver microsomes to identify labile groups (e.g., ester hydrolysis) .
  • Off-Target Effects: Employ counter-screening against unrelated receptors (e.g., GPCR panels) to rule out nonspecific binding .

Q. What strategies optimize reaction yields during the coupling of thiazole intermediates in the synthesis of this compound?

  • Answer:

  • Catalytic Systems: Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for aryl-thiazole bonds, optimizing ligand/base combinations (e.g., Pd(PPh₃)₄ with K₂CO₃) .
  • Temperature Control: Conduct reactions at 80–100°C in anhydrous DMF to balance reactivity and decomposition .
  • Workup Procedures: Extract with ethyl acetate and wash with brine to remove unreacted starting materials .

Q. How does the steric bulk of the tert-butyl group influence the compound’s interaction with biological targets?

  • Answer:

  • Conformational Restriction: The tert-butyl group restricts piperidine ring flexibility, potentially enhancing selectivity for rigid binding pockets (e.g., enzyme active sites) .
  • Hydrophobic Interactions: The group may improve membrane permeability, as evidenced by logP calculations (predicted ~2.1) .
  • Comparative Studies: Analogs lacking the tert-butyl group show reduced potency in kinase inhibition assays, suggesting a role in target engagement .

Data Interpretation & Methodological Challenges

Q. How should researchers address stability issues observed during long-term storage of this compound?

  • Answer:

  • Storage Conditions: Keep at –20°C under argon in amber vials to prevent oxidation/hydrolysis .
  • Stability Monitoring: Perform periodic HPLC analysis (e.g., every 3 months) to detect degradation products (e.g., free thiazole or piperidine) .

Q. What computational approaches are recommended for predicting the reactivity of the hydroxymethyl-thiazole moiety in medicinal chemistry applications?

  • Answer:

  • DFT Calculations: Model the electronic environment of the thiazole ring to predict sites for electrophilic substitution .
  • Molecular Dynamics (MD): Simulate interactions with solvent (e.g., water/DMSO) to assess hydrolysis risks .

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